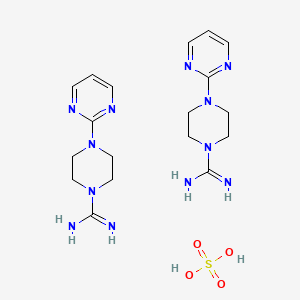

bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide),sulfuricacid

CAS No.: 2375262-21-6

Cat. No.: VC7383293

Molecular Formula: C18H30N12O4S

Molecular Weight: 510.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2375262-21-6 |

|---|---|

| Molecular Formula | C18H30N12O4S |

| Molecular Weight | 510.58 |

| IUPAC Name | 4-pyrimidin-2-ylpiperazine-1-carboximidamide;sulfuric acid |

| Standard InChI | InChI=1S/2C9H14N6.H2O4S/c2*10-8(11)14-4-6-15(7-5-14)9-12-2-1-3-13-9;1-5(2,3)4/h2*1-3H,4-7H2,(H3,10,11);(H2,1,2,3,4) |

| Standard InChI Key | GIKZHYYCJBZHPV-UHFFFAOYSA-N |

| SMILES | C1CN(CCN1C2=NC=CC=N2)C(=N)N.C1CN(CCN1C2=NC=CC=N2)C(=N)N.OS(=O)(=O)O |

Introduction

Bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide), sulfuric acid (CAS Number: 2375262-21-6) is a synthetic chemical compound that combines two key functional groups: a pyrimidine moiety and a piperazine derivative. This compound is of particular interest in medicinal chemistry due to its potential pharmacological properties. The unique combination of these heterocyclic structures suggests its capability to interact with biological targets, making it a candidate for drug development .

Synthesis

The synthesis of bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide), sulfuric acid involves multi-step organic reactions, typically combining pyrimidine derivatives with piperazine intermediates. The process often requires:

-

Functionalization of pyrimidine rings.

-

Coupling reactions with piperazine derivatives.

-

Use of sulfuric acid to form the hemisulfate salt, enhancing solubility and stability .

Biological Activity

The compound's structure suggests potential interactions with enzymes, receptors, or other biological targets due to:

-

The pyrimidine group, known for its role in antiviral, anticancer, and antimicrobial agents .

-

The piperazine moiety, which is commonly found in drugs targeting central nervous system disorders, microbial infections, and other diseases .

Mechanism of Action

While the specific mechanism of action for this compound remains unclear, research on similar molecules indicates:

-

Enzyme inhibition (e.g., acetylcholinesterase, urease).

-

Antimicrobial activity against bacterial strains.

-

Potential interaction with protein kinases involved in oncogenic pathways .

Applications in Drug Development

Bis(4-(pyrimidin-2-yl)piperazine-1-carboximidamide), sulfuric acid has been identified as a promising candidate for:

-

Antimicrobial Agents: Due to its structural similarity to compounds with antibacterial and antifungal activities.

-

Cancer Therapy: Potential kinase inhibition properties may make it suitable for targeting cancer pathways.

-

Antiviral Drugs: Pyrimidine derivatives are widely studied for their efficacy against viral replication mechanisms .

Structural Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-(Pyridin-2-yl)piperazine-1-carboxamide | Pyridine instead of pyrimidine | Antimicrobial activity |

| 4-(Thiazol-2-yl)piperazine-1-carboxamide | Thiazole ring | Anticancer properties |

| 4-(Quinolin-2-yl)piperazine-1-carboxamide | Quinoline structure | Neuropharmacological effects |

These comparisons highlight the versatility of piperazine derivatives and how small structural modifications can significantly alter biological activity.

Limitations and Challenges

Despite its potential, the compound faces several challenges:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume